4-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
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Overview
Description
N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenyl-4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of N-[4-(4-ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, alkoxides; basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antiproliferative properties against cancer cells, making it a candidate for anticancer drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(4-ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting carbonic anhydrase, the compound disrupts the cellular environment, leading to antiproliferative effects on cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- Di-p-toluenesulfonamide
Uniqueness
N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase enzymes, particularly in cancer cells, sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H22N2O4S2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-17-6-14-21(15-7-17)29(26,27)23-19-10-8-18(9-11-19)22-28(24,25)20-12-4-16(2)5-13-20/h4-15,22-23H,3H2,1-2H3 |
InChI Key |
YFXJNUAHFPDGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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